molecular formula C16H13BrN2O4S B2520438 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 918496-96-5

5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2520438
CAS No.: 918496-96-5
M. Wt: 409.25
InChI Key: YYUBEDOGQDAMOD-UHFFFAOYSA-N
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Description

The compound 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative functionalized at the 5-position with a methylidene group linked to an amino-substituted 4-(4-bromophenyl)thiazole moiety. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic dicarbonate ester renowned for its high reactivity in Knoevenagel condensations, enabling the introduction of diverse substituents at the 5-position . Such structural features suggest applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) or materials science (e.g., as a ligand in coordination polymers) .

Properties

IUPAC Name

5-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-16(2)22-13(20)11(14(21)23-16)7-18-15-19-12(8-24-15)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUBEDOGQDAMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The final step involves the formation of the dioxane ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing thiazole rings exhibit notable antibacterial properties. For instance, derivatives of thiazole have been synthesized and tested against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The presence of the 4-bromophenyl group enhances the compound's potency against resistant strains, suggesting that this compound could serve as a lead in the development of new antibacterial agents .

Anticonvulsant Effects

Thiazole derivatives have also shown promise in anticonvulsant activity. Studies have demonstrated that modifications to the thiazole structure can lead to significant anticonvulsant effects in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure control .

Anticancer Potential

The thiazole moiety is frequently associated with anticancer activity. Compounds similar to the one discussed have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and interference with cell cycle progression .

Synthetic Methodologies

The synthesis of 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: The formation of the imine linkage is crucial for the structural integrity of the compound.
  • Cyclization Processes: These are employed to form the dioxane ring, which is essential for biological activity.

These synthetic routes often require careful optimization to enhance yield and purity while minimizing by-products .

Case Study 1: Antibacterial Evaluation

A study evaluated various thiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to non-substituted analogs. The compound this compound was among those showing promising results in inhibiting bacterial growth .

Case Study 2: Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant properties, researchers synthesized several thiazole derivatives and tested their efficacy using the maximal electroshock seizure (MES) model. Results showed that certain modifications led to compounds with median effective doses significantly lower than standard treatments like ethosuximide. This suggests a potential for developing new anticonvulsants based on this scaffold .

Mechanism of Action

The mechanism of action of 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound can disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural analogs of the target compound, emphasizing substituent effects on electronic properties and applications:

Compound Name Substituent Electronic Effect Notable Properties/Applications Reference
Target Compound 4-(4-Bromophenyl)-1,3-thiazol-2-ylamino Electron-withdrawing (Br), aromatic thiazole Potential biological activity (thiazole moiety); enhanced lipophilicity
5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Chloro-4-nitroanilino Strong electron-withdrawing (NO₂, Cl) Intermediate for quinolone antibiotics; high electrophilicity at methylidene carbon
5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Dimethylaminophenyl Electron-donating (NMe₂) Reacts with thioamides to form heterocycles; reduced electrophilicity
5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Furan-2-yl Electron-rich (furan) Used in colorimetric sensors; π-conjugation enhances optical properties
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 3-Fluorophenylamino Moderate electron-withdrawing (F) Studied via X-ray/DFT; meta-F substitution alters dipole moment
5-[(4-Chlorophenyl)amino]methylidene derivative 4-Chlorophenylamino Electron-withdrawing (Cl) Similar to target compound but with smaller halogen; lower polarizability

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, NO₂) increase electrophilicity at the methylidene carbon, enhancing reactivity in nucleophilic additions or cycloadditions .
  • Thiazole vs. Furan : The thiazole ring in the target compound provides nitrogen and sulfur atoms for hydrogen bonding or metal coordination, unlike the oxygen-rich furan derivatives .
  • Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine or fluorine may improve binding affinity in biological systems or alter crystal packing .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Bulky substituents (e.g., dihydroindenyl in ) induce steric hindrance, while planar aromatic groups (e.g., bromophenyl-thiazole) favor π-π stacking. The bromine atom’s polarizability may enhance intermolecular halogen bonding .

Biological Activity

The compound 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is notable for its diverse biological activities attributed to its complex structure, which incorporates a thiazole moiety and a dioxane ring. This article reviews the biological activity of this compound based on various research findings, including its potential as an antimicrobial, anticancer, and anticonvulsant agent.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrN2O4SC_{16}H_{13}BrN_2O_4S, with a molecular weight of approximately 396.25 g/mol. Its structure features a bromophenyl group attached to a thiazole ring, which is known for conferring significant biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. A study demonstrated that thiazole-containing compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thiazole ring enhances antimicrobial activity due to electron-withdrawing effects that improve binding to bacterial targets .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, studies have reported that related thiazole compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) cells. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and phenyl rings can significantly enhance anticancer activity .

CompoundCell LineIC50 (µM)
Thiazole Derivative AA-4311.61 ± 1.92
Thiazole Derivative BU2511.98 ± 1.22
5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)A-431TBD
5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)U251TBD

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in several studies. Compounds with similar structural features have shown effectiveness in animal models of epilepsy, providing a basis for further investigation into the anticonvulsant potential of the compound under discussion. The mechanism is believed to involve modulation of neurotransmitter systems or ion channels .

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Antimicrobial Efficacy : In a study assessing various thiazole derivatives against E. coli, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as norfloxacin.
  • Cytotoxicity Assessment : A series of thiazole derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring could enhance activity against resistant cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodology :

  • Step 1 : Condensation reactions are commonly employed. For example, Knoevenagel condensation under green conditions (e.g., using diisopropyl ethyl ammonium acetate [DIPEAc] as a catalyst/medium at room temperature) can facilitate the formation of the methylidene bridge .
  • Step 2 : Refluxing precursors (e.g., thiosemicarbazides, chloroacetic acid, and oxocompounds) in a DMF-acetic acid mixture (2–3 hours) followed by recrystallization yields pure products .
    • Key Considerations : Optimize solvent systems (e.g., DMF/ethanol mixtures) to improve yield and purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR to verify aromatic protons (δ 6.8–7.8 ppm for bromophenyl and thiazole groups) and methylidene protons (δ ~8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., m/z 382.98 for C13_{13}H12_{12}BrN3_3O4_4S) and detect fragmentation patterns .
  • Melting Point Analysis : Compare observed melting points (e.g., 223–225°C for similar analogs) with literature values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • In Vitro Screening : Use enzyme inhibition assays (e.g., against phospholipase A2 or COX-2) to assess therapeutic potential. For antimicrobial activity, employ broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Modular Synthesis : Introduce substituents at the thiazole (e.g., electron-withdrawing groups like -NO2_2) or dioxane rings (e.g., methyl vs. ethyl groups) to assess effects on potency .
  • Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., Hammett σ values) with activity data. For example, bromophenyl analogs show enhanced binding to benzothiazole receptors compared to chlorophenyl derivatives .

Q. What computational strategies are effective for predicting target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., tyrosine kinases or HIV-1 protease). Focus on hydrogen bonding with the dioxane carbonyl and hydrophobic interactions with the bromophenyl group .
  • Molecular Dynamics (MD) : Perform 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational changes .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodology :

  • Statistical Validation : Apply ANOVA or t-tests to compare replicates. For example, inconsistencies in antimicrobial activity (e.g., MIC values ±10%) may arise from variations in bacterial strains or assay conditions .
  • Experimental Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 150–200 nm diameter) for sustained release .
  • LogP Optimization : Use shake-flask methods to measure partition coefficients; aim for LogP <3 to balance membrane permeability and solubility .

Methodological Tables

Table 1 : Representative 1H^1H NMR Data for Analogous Compounds

Proton TypeChemical Shift (δ, ppm)Reference
Aromatic (Br-C6_6H4_4)7.2–7.8 (doublet)
Methylidene (=CH–N)8.4–8.6 (singlet)
Thiazole C–H6.8–7.1 (singlet)

Table 2 : Biological Activity of Structural Analogs

Compound ModificationIC50_{50} (μM, MCF-7)MIC (μg/mL, S. aureus)Reference
4-Bromophenyl substitution12.3 ± 1.28.5 ± 0.7
4-Chlorophenyl substitution18.9 ± 2.112.4 ± 1.5

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